Synthesis of 2-Cyclohexen-1-ol from Cyclohexene: An In-depth Technical Guide
Synthesis of 2-Cyclohexen-1-ol from Cyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-cyclohexen-1-ol from cyclohexene. This key allylic alcohol serves as a versatile intermediate in the synthesis of numerous pharmaceuticals and complex organic molecules. This document details the core reaction mechanisms, provides in-depth experimental protocols for key methodologies, and presents quantitative data in a clear, comparative format.
Introduction
The conversion of cyclohexene to 2-cyclohexen-1-ol is a fundamental transformation in organic synthesis, introducing a hydroxyl group at the allylic position of the cyclic alkene. This process, known as allylic oxidation, is crucial for the elaboration of the cyclohexene core into more complex structures. The primary methods for achieving this synthesis involve direct allylic oxidation using various reagents and a two-step process involving allylic bromination followed by nucleophilic substitution. The choice of method often depends on factors such as desired yield, scalability, and tolerance of other functional groups.
Reaction Mechanisms
Two principal pathways dominate the synthesis of 2-cyclohexen-1-ol from cyclohexene: direct allylic oxidation and a two-step allylic bromination-hydrolysis sequence.
Allylic Oxidation with Selenium Dioxide
Selenium dioxide (SeO₂) is a classical and effective reagent for the allylic oxidation of alkenes. The reaction proceeds through a pericyclic mechanism involving an ene reaction followed by a[1][2]-sigmatropic rearrangement.
The mechanism begins with an ene reaction between cyclohexene and selenium dioxide, forming an allylic seleninic acid intermediate. This is followed by a[1][2]-sigmatropic rearrangement to yield an unstable selenium(II) ester, which then undergoes hydrolysis to afford the desired 2-cyclohexen-1-ol and selenium(0). To improve efficiency and reduce the amount of toxic selenium dioxide required, the reaction is often carried out with a catalytic amount of SeO₂ in the presence of a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH), which reoxidizes the selenium(0) back to selenium(IV).
Allylic Bromination and Subsequent Hydrolysis
This two-step approach first introduces a bromine atom at the allylic position, which is then displaced by a hydroxyl group.
Step 1: Allylic Bromination
Cyclohexene reacts with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light to form 3-bromocyclohexene. This reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts an allylic hydrogen from cyclohexene to form a resonance-stabilized allylic radical. This radical then reacts with a bromine source (either Br₂ generated in situ from the reaction of HBr with NBS, or NBS itself) to yield the allylic bromide and regenerate a bromine radical to continue the chain.
Step 2: Hydrolysis
The resulting 3-bromocyclohexene is then treated with a weak base in an aqueous medium, such as aqueous sodium bicarbonate or hydroxide, to furnish 2-cyclohexen-1-ol. This transformation typically proceeds through an S(_N)2 mechanism, where the hydroxide or bicarbonate ion acts as a nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion.
Experimental Protocols
Method 1: Allylic Oxidation with Catalytic Selenium Dioxide and tert-Butyl Hydroperoxide
This method offers a more sustainable approach by using a catalytic amount of the toxic selenium reagent.
Materials:
-
Cyclohexene
-
Selenium dioxide (SeO₂)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclopentanone (as an internal standard for GC analysis, optional)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer, add the catalyst precursor (e.g., 10 µmol of a suitable metal complex, if used) and 3 mL of acetonitrile.
-
To this mixture, add cyclohexene (5.0 mmol) followed by 70% aqueous tert-butyl hydroperoxide (TBHP) (1-10.0 mmol).[3]
-
Stir the reaction mixture for 10 hours at the desired temperature (typically between 30-60°C) under an air atmosphere.[3]
-
After the reaction is complete, add 50 µL of cyclopentanone (as an internal standard) and 9.5 mL of diethyl ether to extract the substrate and products.[3]
-
Stir the resulting mixture vigorously for 15 minutes.
-
Take a sample from the organic phase for analysis by gas chromatography (GC) to determine conversion and product distribution.
-
For work-up, transfer the reaction mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography.
Method 2: Allylic Bromination of Cyclohexene with NBS
This protocol details the synthesis of the 3-bromocyclohexene intermediate.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL) in a round-bottom flask at room temperature.[4]
-
Add the radical initiator, azobisisobutyronitrile (AIBN) (3.3 g, 20 mmol).[4] Alternatively, benzoyl peroxide (0.35 g) can be used with a larger scale of cyclohexene (35 g, 0.43 mol) and NBS (24.9 g, 0.14 mol) in 100 cm³ of CCl₄.[1]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[4] If using benzoyl peroxide, stir the mixture for 2 hours before slowly heating to reflux and maintaining for 3.5 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated Na₂SO₃ solution, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄.[4]
-
Concentrate the solution under reduced pressure to afford the crude 3-bromocyclohexene.[4] The product can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.
Method 3: Hydrolysis of 3-Bromocyclohexene
This protocol describes the conversion of 3-bromocyclohexene to 2-cyclohexen-1-ol.
Materials:
-
3-Bromocyclohexene
-
Aqueous sodium bicarbonate (NaHCO₃) solution or dilute aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 3-bromocyclohexene with an aqueous solution of a weak base, such as sodium bicarbonate. The reaction can also be performed with a dilute solution of sodium hydroxide.
-
Heat the mixture under reflux with vigorous stirring for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude 2-cyclohexen-1-ol can be purified by distillation under reduced pressure.
Data Presentation
Quantitative Data for Synthesis Methods
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allylic Oxidation | Cyclohexene, SeO₂, t-BuOOH | Acetonitrile | 30-60 | 10 | Variable | [3] |
| Allylic Bromination | Cyclohexene, NBS, AIBN | CCl₄ | Reflux | 3 | 53 (crude) | [4] |
| Allylic Bromination | Cyclohexene, NBS, Benzoyl Peroxide | CCl₄ | Reflux | 3.5 | 70 | [1] |
| Hydrolysis of 3-bromocyclohexene | 3-Bromocyclohexene, aq. base | Water/Ether | Reflux | Variable | Good | General Procedure |
Physical and Spectroscopic Data of 2-Cyclohexen-1-ol
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [2] |
| Molecular Weight | 98.14 g/mol | [2][5] |
| Appearance | Clear colorless liquid | [5] |
| Boiling Point | 164-166 °C | [2][3] |
| Density | 1.0 g/mL at 25 °C | [2][3] |
| Refractive Index (n²⁰/D) | 1.487 | [2][3] |
| ¹H NMR | Data available | [5][6] |
| ¹³C NMR | Data available | [5] |
| IR Spectrum | Data available | [5][7][8] |
Conclusion
The synthesis of 2-cyclohexen-1-ol from cyclohexene can be effectively achieved through two primary routes: direct allylic oxidation and a two-step allylic bromination-hydrolysis sequence. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. Allylic oxidation with a catalytic amount of selenium dioxide and a co-oxidant offers an efficient one-pot procedure. The two-step method involving NBS provides a reliable alternative, with the intermediate 3-bromocyclohexene being readily converted to the target alcohol. The detailed protocols and data presented in this guide are intended to assist researchers and professionals in the successful synthesis and characterization of this important chemical intermediate.
References
- 1. 2-环己烯-1-酮 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-环己烯-1-醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Cyclohexen-1-OL | C6H10O | CID 13198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-CYCLOHEXEN-1-OL(822-67-3) 1H NMR [m.chemicalbook.com]
- 7. 2-Cyclohexen-1-ol [webbook.nist.gov]
- 8. 2-CYCLOHEXEN-1-OL(822-67-3) IR Spectrum [m.chemicalbook.com]
